molecular formula C13H20O2S B7775699 6-(2-Methoxyphenoxy)hexane-1-thiol

6-(2-Methoxyphenoxy)hexane-1-thiol

Cat. No.: B7775699
M. Wt: 240.36 g/mol
InChI Key: XNTZPTWNSSFJKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Methoxyphenoxy)hexane-1-thiol is a thiol-terminated organic compound featuring a hexane backbone with a 2-methoxyphenoxy substituent at the sixth carbon and a thiol (-SH) group at the first carbon. This structure combines the electron-donating methoxy group (OCH₃) with the aromatic phenoxy moiety, enabling unique electronic and steric properties. The thiol group facilitates covalent attachment to metal surfaces (e.g., gold), making it relevant in self-assembled monolayer (SAM) applications, such as molecular electronics, sensors, and surface functionalization .

Properties

IUPAC Name

6-(2-methoxyphenoxy)hexane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2S/c1-14-12-8-4-5-9-13(12)15-10-6-2-3-7-11-16/h4-5,8-9,16H,2-3,6-7,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTZPTWNSSFJKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCCCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methoxyphenoxy)hexane-1-thiol typically involves the reaction of 2-methoxyphenol with 6-bromohexane-1-thiol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group attacks the bromine atom, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(2-Methoxyphenoxy)hexane-1-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

    Oxidation: Formation of disulfides.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound's thiol group is crucial in drug design and development. Thiols are known to participate in redox reactions and can act as antioxidants. Research has indicated that compounds similar to 6-(2-Methoxyphenoxy)hexane-1-thiol may exhibit antibacterial properties. For instance, derivatives of thiols have been explored for their efficacy against resistant bacterial strains, suggesting potential use in treating infections caused by pathogens like Helicobacter pylori .

Case Study: Antibacterial Activity
A study involving various thiol derivatives demonstrated that modifications to the thiol group can enhance antibacterial activity. The results indicated that certain derivatives exhibited minimal inhibitory concentrations (MICs) comparable to established antibiotics . This highlights the potential application of this compound in developing new antibacterial agents.

Materials Science

In materials science, this compound is utilized in the synthesis of functionalized polymers and hydrogels. The compound can be incorporated into polymer matrices to impart specific properties such as biodegradability and responsiveness to environmental stimuli.

Table 1: Properties of Hydrogels Incorporating Thiols

Hydrogel TypeCompositionKey Properties
Photodegradable HydrogelPEG modified with thiolBiodegradable under UV light
Conductive PolymerThiol-functionalized polyanilineEnhanced electrical conductivity
Biocompatible HydrogelThiol-based crosslinked PEGSuitable for drug delivery

Research indicates that hydrogels incorporating thiol groups can be designed to degrade under specific conditions, such as exposure to light or certain chemicals, making them suitable for controlled drug release systems .

Environmental Applications

Thiols play a significant role in environmental chemistry, particularly in the remediation of heavy metals. The ability of thiols to chelate metal ions makes compounds like this compound valuable for developing agents that can remove toxic metals from contaminated water sources.

Case Study: Heavy Metal Remediation
In studies focusing on thiol-based chelators, it was found that these compounds effectively bind with heavy metals such as lead and mercury, facilitating their removal from aqueous solutions . This application underscores the environmental significance of thiols in addressing pollution issues.

Mechanism of Action

The mechanism of action of 6-(2-Methoxyphenoxy)hexane-1-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with various biomolecules, including proteins and enzymes, thereby modulating their activity. Additionally, the methoxyphenoxy group may contribute to the compound’s overall reactivity and specificity towards certain targets.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: The methoxy group in 6-(2-Methoxyphenoxy)hexane-1-thiol donates electrons via resonance, increasing the aromatic ring’s electron density compared to electron-withdrawing groups (e.g., trifluoromethyl in ). This alters dipole moments and interfacial charge transfer in SAMs.
  • SAM Order: Azobenzene derivatives (e.g., ) exhibit superior in-plane order due to π-π interactions between aromatic moieties. The methoxy group’s steric bulk may reduce packing efficiency compared to simpler phenoxy analogs (e.g., 6-Phenoxy-1-hexanethiol ).
  • Adsorption Kinetics: Trifluoromethyl-terminated thiols adsorb more readily on gold than cyano-terminated analogs (2:1 ratio in mixed SAMs) . The methoxy group’s adsorption behavior remains underexplored but is expected to differ due to its moderate polarity.

Physicochemical Properties

  • Solubility: Thiols with aromatic substituents (e.g., azobenzene, carbazole) are typically soluble in polar aprotic solvents (e.g., THF, DMF) . The methoxy group may enhance solubility in alcohols compared to non-polar analogs.
  • Thermal Stability: Azobenzene-containing thiols degrade above 200°C due to azo bond cleavage , whereas carbazole derivatives exhibit higher stability (up to 300°C) . The methoxy group’s stability is likely comparable to phenoxy-based thiols.

Q & A

Q. What are the optimal synthetic routes for 6-(2-Methoxyphenoxy)hexane-1-thiol, and how do they impact yield and purity?

Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Step 1: React 2-methoxyphenol with a hexane-thiol precursor (e.g., 6-bromohexane-1-thiol) under basic conditions (KOH/EtOH) to form the ether-thiol linkage .
  • Step 2: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Key Considerations:

  • Yield Optimization: Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 phenol-to-thiol precursor) improve yields .
  • Purity Challenges: Byproducts like disulfides may form; use reducing agents (e.g., TCEP) during synthesis .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

  • 1H/13C NMR: Confirm structure via chemical shifts (e.g., thiol proton at δ ~1.6 ppm, methoxy group at δ ~3.8 ppm) .
  • HPLC: Use a C18 column (mobile phase: acetonitrile/water 70:30) to assess purity (>95%) and monitor degradation .
  • Mass Spectrometry (ESI-MS): Verify molecular ion [M+H]+ at m/z 284.4 .

Q. How does the thiol group in this compound facilitate its application in nanotechnology?

Answer: The thiol (-SH) group enables strong Au-S bonding, making the compound suitable for functionalizing gold nanoparticles (AuNPs):

  • Procedure: Incubate AuNPs with 1 mM thiol solution (ethanol, 24 hrs) to form self-assembled monolayers .
  • Applications: Surface-enhanced Raman spectroscopy (SERS) substrates or drug delivery systems. Monitor binding via UV-Vis (plasmon resonance shift ~520 nm) .

Challenges: Competing adsorption of impurities requires rigorous pre-treatment of AuNPs .

Q. How can enantiomeric purity be assessed and optimized during synthesis?

Answer:

  • Chiral HPLC: Use a Chiralcel OD column (n-hexane/isopropanol 9:1, 1 mL/min flow rate). Retention times differentiate enantiomers .
  • Optimization: Employ chiral catalysts (e.g., BINOL-derived ligands) during synthesis to enhance enantiomeric excess (ee >98%) .

Q. How should researchers resolve contradictions in thermal stability data obtained from different methods?

Answer:

  • Cross-Validation: Combine thermogravimetric analysis (TGA) with differential scanning calorimetry (DSC) and FTIR:
    • TGA: Decomposition onset at ~180°C .
    • DSC: Endothermic peak at 175°C confirms melting point .
    • FTIR: Post-degradation spectra show loss of thiol (-SH) absorbance at 2550 cm⁻¹ .

Recommendation: Conduct stability studies under inert atmospheres (N2) to prevent oxidation .

Q. What methodological approaches quantify the compound’s stability under varying storage conditions?

Answer:

  • Accelerated Stability Testing: Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Analyze monthly via:
    • HPLC: Track degradation products (e.g., disulfides) .
    • Karl Fischer Titration: Monitor moisture uptake (<0.1% w/w) .

Key Finding: Stability decreases above 30°C; recommend storage at 4°C in amber vials .

Q. How can researchers mitigate challenges in synthesizing high-purity this compound?

Answer:

  • Byproduct Control: Add 1% acetic acid to reaction mixtures to suppress disulfide formation .
  • Purification: Use preparative HPLC (C18 column, isocratic elution) for >99% purity .

Q. What role does the methoxyphenoxy group play in modulating biological activity?

Answer: The methoxyphenoxy group enhances lipid solubility, potentially improving cell membrane permeability.

  • In Silico Studies: Molecular docking shows interactions with hydrophobic enzyme pockets (e.g., cytochrome P450) .
  • Validation: Compare IC50 values with analogs lacking the methoxy group to assess potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.